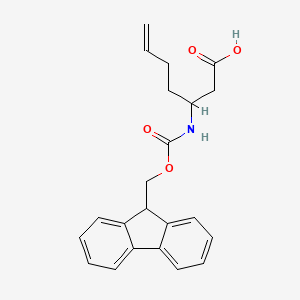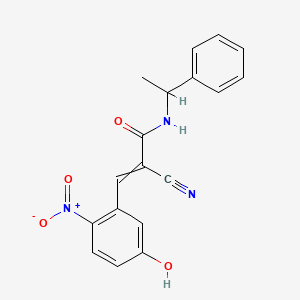
N-Fmoc-(+/-)-3-amino-hept-6-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Fmoc-(+/-)-3-amino-hept-6-enoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, biochemistry, and materials science. This compound is a derivative of amino acids and has unique properties that make it an ideal candidate for research in these areas.
Wissenschaftliche Forschungsanwendungen
Self-Assembly and Functional Material Fabrication
Fmoc-modified amino acids, including N-Fmoc-(+/-)-3-amino-hept-6-enoic acid, have shown significant potential in the self-assembly of bio-inspired building blocks, leading to the fabrication of functional materials. These compounds exhibit hydrophobicity and aromaticity due to the Fmoc moiety, promoting the association of building blocks. This property has been leveraged in applications such as cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties. The self-organization of these molecules is crucial for developing new materials with tailored properties for various scientific and industrial applications (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
Solid Phase Peptide Synthesis (SPPS)
The introduction of Fmoc amino acids has revolutionized solid phase peptide synthesis (SPPS) by offering a more orthogonal scheme that allows for the synthesis of biologically active peptides, isotopically labeled peptides, and small proteins under a variety of conditions. This method's flexibility and compatibility with a range of solid supports, linkages, and protecting groups have facilitated the synthesis of complex peptides that are critical for advancing research in bioorganic chemistry (Fields & Noble, 2009).
Synthesis of β-peptides
N-Fmoc-Protected β-amino acids serve as essential building blocks for the efficient synthesis of β-oligopeptides on solid support. The versatility of these Fmoc-protected β-amino acids, including those with side chains of aliphatic, aromatic, and functionalized types, enables the synthesis of β-peptides with potential therapeutic applications. The use of these building blocks in solid-phase synthesis illustrates the broad utility of Fmoc amino acids in peptide chemistry, providing pathways for creating novel peptide structures with unique biological activities (Guichard, Abele, & Seebach, 1998).
Mild Base Cleavage in SPPS
The introduction of Nα-9-Fluorenylmethyloxycarbonyl (Fmoc) amino acids, such as this compound, in solid phase peptide synthesis enables the use of mild base cleavage, avoiding side reactions associated with repetitive acid deprotection and final cleavage steps. This advancement has improved the yield and purity of synthesized peptides, further illustrating the significant role of Fmoc amino acids in refining peptide synthesis methodologies (Chang & Meienhofer, 2009).
Wirkmechanismus
Target of Action
N-Fmoc-(+/-)-3-amino-hept-6-enoic acid is a type of Fmoc-protected amino acid . The primary targets of this compound are typically amino groups in various biological materials or organic compounds . The Fmoc group serves as a protective group for these amino groups during peptide synthesis .
Mode of Action
The Fmoc group in this compound interacts with its targets (amino groups) by forming a protective layer around them . This protection allows the amino groups to undergo various chemical reactions without being affected by the surrounding environment . The Fmoc group is stable under certain conditions and can be removed when no longer needed .
Biochemical Pathways
It’s known that fmoc-protected amino acids play a crucial role in peptide synthesis . They can influence the formation of peptide bonds, which are essential for the creation of proteins. These proteins then participate in various biochemical pathways, affecting numerous biological processes.
Pharmacokinetics
As a biochemical reagent, it’s primarily used in research settings rather than in a physiological context .
Result of Action
The primary result of the action of this compound is the successful protection of amino groups during peptide synthesis . This protection enables the synthesis of complex peptides without unwanted side reactions. After the peptide synthesis is complete, the Fmoc group can be removed, leaving the desired peptide product .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of the Fmoc group can be affected by the pH and temperature of the environment . Moreover, the compound’s efficacy in protecting amino groups can also be influenced by the presence of other chemicals in the environment .
Biochemische Analyse
Biochemical Properties
The role of N-Fmoc-(+/-)-3-amino-hept-6-enoic acid in biochemical reactions is primarily as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is orthogonal to other carbamate groups, meaning it can be removed without affecting other protecting groups .
Cellular Effects
The Fmoc group is known to be rapidly removed by base , which could potentially influence cell function by altering the availability of free amines.
Molecular Mechanism
The mechanism of action of this compound involves the protection of amines during synthesis . The Fmoc group is introduced to the amine through a reaction with Fmoc-Cl . The Fmoc group can then be removed with bases such as secondary amines like piperidine .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely dependent on the stability of the Fmoc group. The Fmoc group is known to be stable under a variety of conditions , suggesting that this compound would also exhibit stability over time.
Metabolic Pathways
The Fmoc group is known to be removed by base , suggesting that this compound could potentially be metabolized through similar mechanisms.
Eigenschaften
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)hept-6-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-2-3-8-15(13-21(24)25)23-22(26)27-14-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h2,4-7,9-12,15,20H,1,3,8,13-14H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIFEJDIBMKKTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-(3-methylpiperidin-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2752756.png)
![N1-(2-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2752757.png)
![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2752758.png)


![7-(4-Chlorophenoxy)-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2752763.png)
![2-Chloro-1-[4-methyl-4-(morpholin-4-ylmethyl)piperidin-1-yl]ethanone](/img/structure/B2752764.png)

![N-(3-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2752767.png)
![[(Cyanomethyl)(phenyl)carbamoyl]methyl 5-{[(furan-2-yl)methyl]sulfamoyl}-2-methylbenzoate](/img/structure/B2752768.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2752770.png)


![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2752776.png)